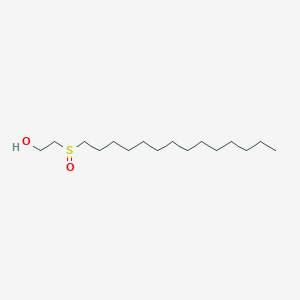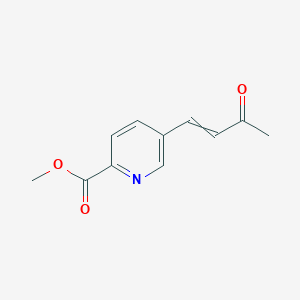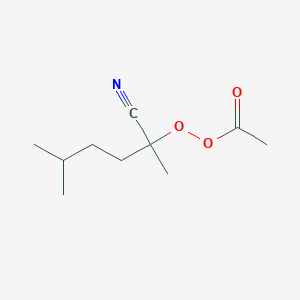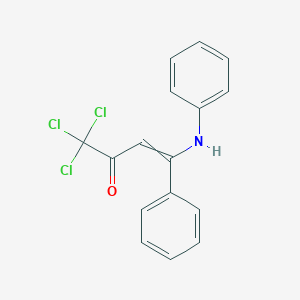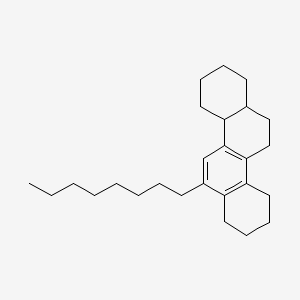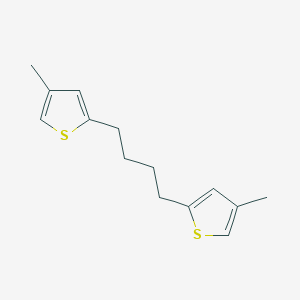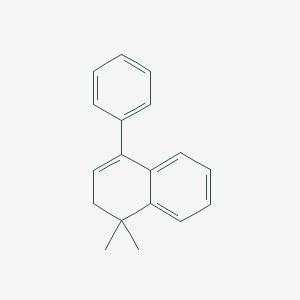
N-(5-Chloro-2-methylphenyl)-1,1,1-trifluoromethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-Chloro-2-methylphenyl)-1,1,1-trifluoromethanesulfonamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a trifluoromethanesulfonamide group attached to a chlorinated methylphenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Chloro-2-methylphenyl)-1,1,1-trifluoromethanesulfonamide typically involves the reaction of 5-chloro-2-methylaniline with trifluoromethanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction parameters, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: It can participate in oxidation-reduction reactions, although these are less common.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives, though specific products depend on the reaction conditions.
Hydrolysis: Formation of the corresponding amine and sulfonic acid.
科学研究应用
Chemistry:
- Used as a reagent in organic synthesis for the introduction of the trifluoromethanesulfonamide group into target molecules.
Biology:
- Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group, which can mimic the structure of natural substrates.
Medicine:
- Explored for its potential use in the development of new pharmaceuticals, particularly as antimicrobial agents.
Industry:
- Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism by which N-(5-Chloro-2-methylphenyl)-1,1,1-trifluoromethanesulfonamide exerts its effects is primarily through the inhibition of enzyme activity. The sulfonamide group can bind to the active site of enzymes, preventing the natural substrate from accessing the site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or chemical effect.
相似化合物的比较
- N-(5-Chloro-2-methylphenyl)-benzenesulfonamide
- N-(5-Chloro-2-methylphenyl)-2-(ethylamino)acetamide
- N-(5-Chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
Comparison:
- N-(5-Chloro-2-methylphenyl)-benzenesulfonamide: Similar structure but lacks the trifluoromethanesulfonamide group, which may affect its reactivity and biological activity.
- N-(5-Chloro-2-methylphenyl)-2-(ethylamino)acetamide: Contains an ethylamino group instead of the trifluoromethanesulfonamide group, leading to different chemical properties and potential applications.
- N-(5-Chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide: More complex structure with additional functional groups, which can result in varied biological activities and uses.
N-(5-Chloro-2-methylphenyl)-1,1,1-trifluoromethanesulfonamide stands out due to the presence of the trifluoromethanesulfonamide group, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
57946-95-9 |
|---|---|
分子式 |
C8H7ClF3NO2S |
分子量 |
273.66 g/mol |
IUPAC 名称 |
N-(5-chloro-2-methylphenyl)-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C8H7ClF3NO2S/c1-5-2-3-6(9)4-7(5)13-16(14,15)8(10,11)12/h2-4,13H,1H3 |
InChI 键 |
XZQBJOHQASZETM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methanone](/img/structure/B14624954.png)
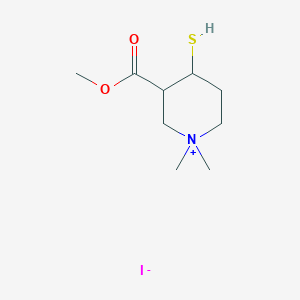
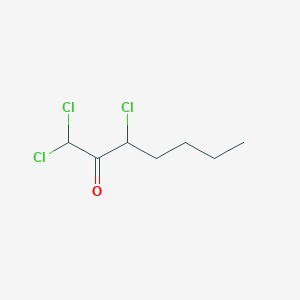

![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-1,3-oxazolidin-2-one](/img/structure/B14624988.png)

